Foscanet sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

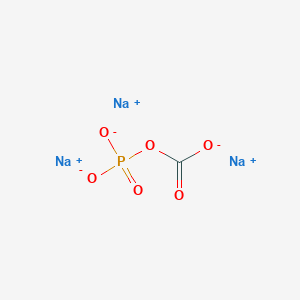

Foscanet sodium, also known as trisodium phosphonoformate, is an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus and herpes simplex viruses types 1 and 2. It is particularly effective against drug-resistant strains of these viruses. This compound is a pyrophosphate analog that inhibits viral DNA polymerase, thereby preventing viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Foscanet sodium is synthesized through the reaction of phosphonoformic acid with sodium hydroxide. The reaction typically involves the following steps:

Preparation of Phosphonoformic Acid: This is achieved by reacting phosphorus trichloride with formic acid in the presence of water.

Neutralization: The phosphonoformic acid is then neutralized with sodium hydroxide to form trisodium phosphonoformate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but under controlled conditions to ensure high purity and yield. The process includes:

Reacting Phosphorus Trichloride with Formic Acid: This step is carried out in a reactor with precise temperature and pressure control.

Neutralization with Sodium Hydroxide: The resulting phosphonoformic acid is neutralized with sodium hydroxide in a large-scale neutralization tank.

Purification and Crystallization: The final product is purified and crystallized to obtain high-purity this compound

Análisis De Reacciones Químicas

Types of Reactions

Foscanet sodium undergoes several types of chemical reactions, including:

Chelation: It can chelate divalent metal ions such as calcium and magnesium, forming stable coordination compounds.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form phosphonoformic acid and sodium ions.

Common Reagents and Conditions

Chelation: This reaction typically occurs in the presence of divalent metal ions under physiological conditions.

Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed

Chelation: The major products are stable coordination compounds with divalent metal ions.

Hydrolysis: The major products are phosphonoformic acid and sodium ions.

Aplicaciones Científicas De Investigación

Foscanet sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies involving pyrophosphate analogs.

Biology: this compound is used in studies related to viral replication and inhibition mechanisms.

Medicine: It is extensively used in the treatment of viral infections, particularly those caused by drug-resistant strains of herpes viruses. It is also used in salvage therapy for patients with late-stage HIV.

Industry: This compound is used in the pharmaceutical industry for the production of antiviral medications

Mecanismo De Acción

Foscanet sodium exerts its antiviral effects by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of the pyrophosphate moiety from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Unlike other antiviral drugs, this compound does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes viruses .

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.

Cidofovir: A nucleotide analog used to treat cytomegalovirus retinitis in patients with AIDS.

Uniqueness of Foscanet Sodium

This compound is unique in its mechanism of action as it directly inhibits the pyrophosphate binding site on viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly effective against drug-resistant strains of herpes viruses, unlike acyclovir and ganciclovir, which require activation by viral protein kinases .

Propiedades

Fórmula molecular |

CNa3O6P |

|---|---|

Peso molecular |

207.95 g/mol |

Nombre IUPAC |

trisodium;phosphonato carbonate |

InChI |

InChI=1S/CH3O6P.3Na/c2-1(3)7-8(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |

Clave InChI |

NYZRVORHARHBDN-UHFFFAOYSA-K |

SMILES canónico |

C(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)

![[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13394875.png)

![[5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B13394878.png)

![9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B13394881.png)

![1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+)](/img/structure/B13394888.png)

![1-[2,7-Bis[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone](/img/structure/B13394894.png)

![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)

![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)

![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)